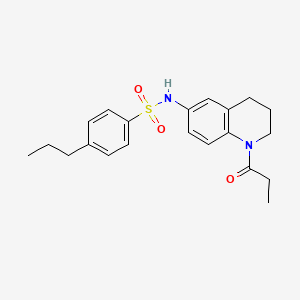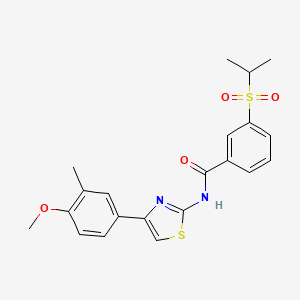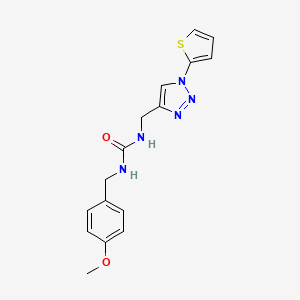![molecular formula C7H9Br2ClN2 B2690928 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1706432-11-2](/img/structure/B2690928.png)
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride, also known as DBPP, is a synthetic organic compound with a wide range of applications in the scientific research field. DBPP has been extensively studied in the past few decades and has been found to have many useful properties in laboratory experiments. DBPP is a versatile and highly reactive compound, and its structure is highly adaptable to many different types of experiments.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Derivatization
Research has demonstrated the utility of pyrrolopyridine derivatives as versatile building blocks in organic synthesis. For instance, Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using related pyrrolopyridine compounds through simple nucleophilic displacement, highlighting the compound's role in facilitating the efficient synthesis of complex organic molecules Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M. (2006). Tetrahedron Letters.
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2005) explored the formation of 2-D metal−organic framework (MOF) structures utilizing pyridine dicarboxylate and bipyridine derivatives, showcasing the potential of pyrrolopyridine-related compounds in the development of MOFs with intricate hydrogen bonding and void spaces for potential applications in gas storage and separation Ghosh, S., Ribas, J., & Bharadwaj, P. K. (2005). Crystal Growth & Design.
Conducting Polymers
Sotzing et al. (1996) reported on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, indicating the use of pyrrolopyridine derivatives in creating conducting polymers with low oxidation potentials, which opens avenues for their use in electronic devices and sensors Sotzing, G., Reynolds, J., Katritzky, A., Soloducho, J., Belyakov, S., & Musgrave, R. P. (1996). Macromolecules.
Novel Heterocycle Synthesis
Murthy et al. (2017) presented the synthesis, characterization, and a detailed reactivity study of a pyrrolopyridinone derivative, elucidating its potential in developing new molecules with significant applications in non-linear optics and possibly as precursors for pharmaceutical compounds Murthy, P., Mary, Y., Suneetha, V., Panicker, C. Y., Armaković, S., Armaković, S., Giri, L., Suchetan, P., & Alsenoy, C. (2017). Journal of Molecular Structure.
Propiedades
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.ClH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZSTFNOIESSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=C2Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)



![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)

![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)
